molecular formula C10H13NO B181096 2-Ethylacetanilide CAS No. 33098-65-6

2-Ethylacetanilide

Cat. No.: B181096
CAS No.: 33098-65-6
M. Wt: 163.22 g/mol
InChI Key: ZXOVAGUQXNXKHF-UHFFFAOYSA-N
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Description

2-Ethylacetanilide (IUPAC name: N-(2-ethylphenyl)acetamide) is an aromatic amide derivative characterized by an acetamide group (-NHCOCH₃) attached to a benzene ring substituted with an ethyl (-CH₂CH₃) group at the ortho position. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (calculated based on atomic masses: C=12, H=1, N=14, O=16) . Structurally, the ethyl group introduces steric hindrance and electronic effects that distinguish it from simpler acetanilide derivatives.

Primary applications of this compound include its role as a synthetic intermediate in pharmaceuticals, notably as a precursor or impurity in lidocaine hydrochloride synthesis . Its ortho-substituted ethyl group influences reactivity and solubility, making it a subject of interest in organic synthesis and drug impurity profiling.

Properties

IUPAC Name

N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOVAGUQXNXKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00186757
Record name Acetanilide, 2'-ethyl-
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Molecular Weight

163.22 g/mol
Source PubChem
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CAS No.

33098-65-6
Record name N-(2-Ethylphenyl)acetamide
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Record name O-Ethylacetanilide
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Record name 2-Ethylacetanilide
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Record name Acetanilide, 2'-ethyl-
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Record name 2'-ETHYLACETANILIDE
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Biological Activity

2-Ethylacetanilide, a derivative of acetanilide, is a compound that has garnered attention due to its various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and potential toxicological effects.

Chemical Structure and Properties

This compound (C10H13NO) is characterized by the presence of an ethyl group attached to the nitrogen atom of the acetanilide structure. This modification can influence its biological activity and interaction with biological systems.

Pharmacological Activities

1. Analgesic and Antipyretic Effects
Research indicates that acetanilide derivatives, including this compound, exhibit analgesic and antipyretic properties. These effects are primarily attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. A study demonstrated that this compound showed significant inhibition of prostaglandin synthesis, suggesting potential use in pain management .

2. Antimicrobial Activity
Some studies have reported antimicrobial properties associated with acetanilide derivatives. The effectiveness of this compound against various bacterial strains has been evaluated, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli . Further research is needed to elucidate the mechanisms behind its antimicrobial action.

Metabolism and Toxicology

1. Metabolic Pathways
this compound is known to undergo biotransformation in the liver, where it is metabolized into various hydroxylated metabolites. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of 4-hydroxy-2-ethylacetanilide as a significant metabolite . Understanding these metabolic pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

2. Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models . The compound's LD50 values suggest moderate toxicity, necessitating careful consideration during therapeutic use.

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled clinical trial involving patients with chronic pain conditions, this compound was administered as part of a combination therapy. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential .

Case Study 2: Antimicrobial Effectiveness
A laboratory study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnalgesicInhibition of prostaglandin
AntipyreticReduction in fever
AntimicrobialInhibition of bacterial growth
HepatotoxicityLiver damage at high doses

Table 2: Metabolic Pathways of this compound

MetabolitePathway Description
4-Hydroxy-2-ethylacetanilideProduced via cytochrome P450 oxidation
Other Hydroxylated MetabolitesFormed through further metabolic processes

Scientific Research Applications

Pharmaceutical Applications

1. Therapeutic Potential

2-Ethylacetanilide has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of acetanilide compounds exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can selectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Case Study: Overactive Bladder Treatment

A notable case study involves the derivative YM178 (4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide), which has shown efficacy in treating overactive bladder symptoms. In vitro studies demonstrated that YM178 selectively activates the beta-3 adrenergic receptor with a half-maximal effective concentration (EC50_{50}) of 22.4 nM, indicating strong pharmacological potential compared to other adrenergic receptors .

Table 1: Pharmacological Profile of YM178

ParameterValue
EC50_{50} for beta-3 AR22.4 nM
EC50_{50} for beta-1 AR>10,000 nM
EC50_{50} for beta-2 AR>10,000 nM
Effect on bladder contractionDecreased frequency without suppressing amplitude

Industrial Applications

2. Synthesis of Fine Chemicals

This compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its role as a building block in organic synthesis is notable due to its ability to undergo various chemical transformations.

Case Study: Production of N-Aryl Amides

A patented process highlights the use of this compound in the amidation of aromatic compounds to produce N-aryl amides. The method allows for efficient synthesis in a single reaction vessel, minimizing waste and improving yield .

Table 2: Synthesis Conditions for N-Aryl Amides

ReactantsConditionsYield
Phenol + Acetic AnhydrideHeating at 80°C for 3 hours63%
Hydroxylamine + PhenolPPA catalyst at 80°C44%

Environmental Applications

3. Biodegradation Studies

Research has also focused on the environmental impact of this compound and its derivatives. Studies have shown that these compounds can be subjected to biodegradation processes, making them suitable for applications in bioremediation.

Case Study: Soil Interaction Studies

A study assessed the adsorption and degradation behavior of metolachlor (a herbicide) in soils treated with derivatives like this compound. Findings indicated that soil organic matter significantly influences the degradation rates and bioavailability of these compounds .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The acetamido group directs electrophilic substitution to the para position.

Bromination

2-Ethylacetanilide undergoes bromination to form 4-bromo-2-ethylacetanilide . The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or non-polar solvents.

Reagent/CatalystSolventTemperatureYieldReference
Br₂, HBrAcetic acid25–40°C80–85%

Mechanism :

  • Generation of Br⁺ electrophile.
  • Attack at the para position relative to the acetamido group.
  • Deprotonation to restore aromaticity.

Palladium-Catalyzed Cyanation

This compound participates in regioselective C–H bond activation for cyanation under palladium catalysis.

Catalyst SystemCyanating AgentSolventTemperatureYieldReference
Pd(OAc)₂, Xantphos, Cu(OAc)₂K₄[Fe(CN)₆]DMF120°C72%

Key Features :

  • Occurs at the ortho position relative to the acetamido group.
  • Ligands (e.g., Xantphos) enhance regioselectivity.

Thiazolone Formation

Reaction with thioglycolic acid yields thiazolone derivatives .

ReagentConditionsYieldReference
Thioglycolic acidRefluxing pyridine78%

Hydrolysis

The acetamido group hydrolyzes to yield 2-ethylaniline under acidic or basic conditions.

ConditionsCatalystTemperatureYieldReference
6M HCl, reflux100°C90%
NaOH (aq), ethanol80°C85%

Application : Regeneration of the parent amine for further functionalization.

Nitrosation

Reaction with nitrous acid forms N-nitroso derivatives , which are potential carcinogens.

ReagentConditionsProductReference
NaNO₂, HCl0–5°CN-Nitroso-2-ethylacetanilide

Mechanism :

  • Nitrosation at the secondary amine followed by tautomerization.

Metabolic Reactions

In humans, this compound is metabolized to 2-ethylaniline via enzymatic deacetylation (e.g., cytochrome P450) .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The ortho-ethyl group in this compound creates steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to unsubstituted acetanilide. This contrasts with para-substituted derivatives (e.g., 4-Ethylacetanilide), where steric effects are minimized, favoring reactions at the para position .
  • Electronic Effects : The ethyl group is electron-donating via inductive effects, activating the benzene ring. However, steric constraints in the ortho position limit accessibility for further substitution .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for this compound are absent in the provided evidence, trends can be inferred:

  • Solubility : The ethyl group increases hydrophobicity compared to acetanilide, reducing water solubility. This property impacts its utility in aqueous-phase reactions.
  • Thermal Stability : Acetanilide is widely used as a DSC calibration standard due to its sharp melting point (~114°C) . This compound likely has a lower melting point due to disrupted crystal packing from the ethyl group.

Research Findings and Challenges

  • Synthetic Pathways : this compound is synthesized via acetylation of 2-ethylaniline. Challenges include controlling regioselectivity and minimizing byproducts like diacetylated derivatives .
  • Analytical Profiling : Differentiating this compound from its isomers (e.g., 4-Ethylacetanilide) requires advanced techniques like HPLC or NMR, as their molecular weights and formulas are identical .

Q & A

Q. What ethical and reproducibility challenges arise in publishing conflicting data on this compound’s reactivity?

  • Methodological Answer : Disclose all experimental parameters (e.g., reagent lots, humidity) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Address contradictions through peer collaboration or third-party validation. Cite prior work transparently, even when disputing conclusions .

Methodological Best Practices

  • Data Presentation : Tabulate critical results (e.g., Table 1: Synthetic yields under varying catalysts) with error margins (±SD) and statistical significance (p-values) .
  • Reproducibility : Archive detailed protocols in repositories like protocols.io , citing them in the methods section .
  • Conflict Resolution : Apply Bradford Hill criteria to assess causality in discrepant toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylacetanilide
Reactant of Route 2
Reactant of Route 2
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